molecular formula C12H18ClNO3 B6200521 methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride CAS No. 2694734-48-8

methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride

Cat. No.: B6200521
CAS No.: 2694734-48-8
M. Wt: 259.7
InChI Key:
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Description

Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride is a chemical compound with a molecular formula of C12H18ClNO3 It is a derivative of butanoic acid and contains both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride typically involves the esterification of 4-(3-amino-4-methoxyphenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylbutanoates.

Scientific Research Applications

Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-aminophenyl)butanoate
  • Methyl 4-amino-4-(3-methoxyphenyl)butanoate
  • Methyl 3-amino-4-methylbenzoate

Uniqueness

Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride is unique due to the presence of both amino and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and biological activity

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride involves the reaction of 3-amino-4-methoxybenzaldehyde with methyl 4-bromobutanoate, followed by reduction and hydrolysis to yield the final product.", "Starting Materials": [ "3-amino-4-methoxybenzaldehyde", "methyl 4-bromobutanoate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 3-amino-4-methoxybenzaldehyde with methyl 4-bromobutanoate in the presence of a base such as sodium hydroxide to yield methyl 4-(3-amino-4-methoxyphenyl)butanoate.", "Step 2: Reduce the ester group of the product using sodium borohydride in the presence of a solvent such as diethyl ether to yield the corresponding alcohol.", "Step 3: Hydrolyze the alcohol using hydrochloric acid to yield the hydrochloride salt of methyl 4-(3-amino-4-methoxyphenyl)butanoate." ] }

CAS No.

2694734-48-8

Molecular Formula

C12H18ClNO3

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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